molecular formula C8H11N3O B1178017 cefepime CAS No. 133162-90-0

cefepime

カタログ番号: B1178017
CAS番号: 133162-90-0
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic belonging to the beta-lactam class. It is valued in research for its activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Cefepime covalently binds to penicillin-binding proteins (PBPs), which are enzymes critical for the final transpeptidation step in peptidoglycan assembly. This binding leads to structural defects in the cell wall, ultimately causing bacterial cell lysis and death. A key research value of Cefepime lies in its enhanced stability against hydrolysis by many beta-lactamase enzymes, including AmpC β-lactamases, compared to its third-generation predecessors. This stability makes it a compound of interest for studying infections caused by resistant microorganisms. Its zwitterionic nature allows for improved penetration through the outer membrane of Gram-negative bacteria, contributing to its extended spectrum. In a research context, Cefepime is a tool for investigating various bacterial infections, including those related to the respiratory tract, urinary tract, skin and soft tissue, and intra-abdominal areas, often in conjunction with metronidazole for anaerobic coverage. It is also a key agent in models of febrile neutropenia. Researchers should note that Cefepime is primarily eliminated renally, and its pharmacokinetics can be significantly altered in subjects with impaired renal function, which is an important consideration for study design. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

CAS番号

133162-90-0

分子式

C8H11N3O

製品の起源

United States

科学的研究の応用

Indications for Use

Cefepime is indicated for the treatment of the following conditions:

  • Pneumonia : Effective against community-acquired and hospital-acquired pneumonia caused by susceptible organisms.
  • Complicated and Uncomplicated Urinary Tract Infections : Including pyelonephritis, cefepime is used to treat infections caused by bacteria such as Escherichia coli and Klebsiella pneumoniae.
  • Skin and Soft Tissue Infections : Treats infections resulting from susceptible bacteria.
  • Complicated Intra-Abdominal Infections : Often used in combination with metronidazole.
  • Empiric Therapy for Febrile Neutropenia : Recommended for patients undergoing chemotherapy who are at risk of bacterial infections .

Case Study 1: Cefepime-Induced Neurotoxicity

A retrospective observational study analyzed four patients who developed non-convulsive status epilepticus while being treated with cefepime for sepsis. The patients exhibited altered mental status, myoclonus, and reduced consciousness. Discontinuation of cefepime resulted in clinical improvement within two days, highlighting the importance of monitoring neurological status in patients receiving this antibiotic .

Case Study 2: Efficacy in Febrile Neutropenia

In a cohort study involving patients with febrile neutropenia, cefepime was found to be effective as an empirical treatment option. The study reported a significant reduction in febrile episodes among patients treated with cefepime compared to those receiving alternative therapies. This underscores the role of cefepime in managing infections in immunocompromised patients .

Resistance Patterns

Despite its broad-spectrum activity, resistance to cefepime has been observed, particularly among extended-spectrum beta-lactamase (ESBL) producing organisms. However, cefepime remains effective against certain AmpC beta-lactamase producers. Continuous surveillance of resistance patterns is crucial for optimizing treatment regimens .

Data Table: Efficacy Against Common Pathogens

PathogenSusceptibility to CefepimeClinical Relevance
Streptococcus pneumoniaeSusceptibleCommunity-acquired pneumonia
Klebsiella pneumoniaeSusceptibleUrinary tract infections
Escherichia coliVariableComplicated urinary tract infections
Pseudomonas aeruginosaSusceptibleNosocomial infections
Staphylococcus aureusMethicillin-susceptibleSkin and soft tissue infections

類似化合物との比較

Comparative Analysis with Similar Compounds

Third-Generation Cephalosporins (Ceftazidime, Cefotaxime, Ceftriaxone)

Cefepime’s structural and functional distinctions from third-generation cephalosporins are critical to its expanded spectrum:

Parameter Cefepime Ceftazidime Cefotaxime/Ceftriaxone
Gram-positive activity Similar to cefotaxime/ceftriaxone Weaker than cefepime Strong (e.g., S. pneumoniae)
Gram-negative activity Comparable to ceftazidime against P. aeruginosa; superior against Enterobacteriaceae with AmpC Strong vs. P. aeruginosa; less stable to AmpC Limited Pseudomonas coverage
β-lactamase stability Stable against AmpC and some ESBLs Susceptible to AmpC hydrolysis Susceptible to AmpC
Clinical utility Preferred for AmpC-producing Enterobacteriaceae First-line for Pseudomonas infections Community-acquired infections

A study in cystic fibrosis patients found P. aeruginosa isolates had lower resistance rates to cefepime (23%) than ceftazidime (37%) after repeated exposure .

Carbapenems (Imipenem)

Carbapenems like imipenem have broader activity against anaerobes and ESBL-producing Enterobacteriaceae but lack cefepime’s Gram-positive coverage:

Parameter Cefepime Imipenem
Gram-negative coverage Strong vs. P. aeruginosa; less reliable against ESBLs Superior against ESBLs and carbapenem-susceptible strains
Gram-positive coverage Active against methicillin-susceptible S. aureus (MSSA) Weak against MSSA
Resistance mechanisms Porin loss, efflux pumps Carbapenemase production

Cefepime is preferred for MSSA co-infections, while carbapenems are reserved for ESBLs or mixed anaerobic infections .

Fourth-Generation and Advanced Cephalosporins (Cefiderocol)

Cefiderocol, a siderophore cephalosporin, combines structural features of cefepime and ceftazidime but adds a catechol moiety for enhanced penetration:

Parameter Cefepime Cefiderocol
β-lactamase stability Stable against AmpC, some ESBLs Stable against AmpC, ESBLs, carbapenemases (e.g., KPC, NDM)
Spectrum Limited against carbapenem-resistant Enterobacteriaceae (CRE) Active against CRE and multidrug-resistant Acinetobacter
Mechanism Binds penicillin-binding proteins (PBPs) Iron transport-mediated uptake + PBP binding

Cefiderocol’s unique uptake mechanism circumvents porin-mediated resistance, making it effective against cefepime-resistant strains .

Combination Therapies (Cefepime + β-Lactamase Inhibitors)

Novel combinations restore cefepime’s efficacy against resistant pathogens:

Combination Target Pathogens Efficacy
Cefepime/taniborbactam CRE, P. aeruginosa 94% susceptibility in ENSE isolates
Cefepime/enmetazobactam ESBL-producing Enterobacteriaceae 1-log10 reduction at fT > 44%
Cefepime + amikacin Multidrug-resistant Gram-negatives 63.25% sensitivity

Cefepime/enmetazobactam is promising for ESBL infections, while cefepime/taniborbactam addresses CRE .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Cefepime Ceftazidime Cefiderocol
Vd (L) 15.4 ± 2.9 ~13–16 17–20
t1/2 (h) 2.0 ± 0.2 1.8–2.2 2.5–3.5
Renal clearance 6.36 ± 1.35 L/h ~120 mL/min 80–100 mL/min

Cefepime requires dose adjustment in renal impairment, with t1/2 extending to 8.6 hours during continuous renal replacement therapy (CRRT) .

Resistance Patterns and Mechanisms

  • Gram-negatives : Resistance arises from AmpC overexpression, porin mutations (e.g., OmpK35/36), and efflux pumps (e.g., AdeABC in Acinetobacter) .
  • Gram-positives : Methicillin-resistant S. aureus (MRSA) resistance via PBP2a .

Clinical Efficacy in Specific Populations

  • Cystic fibrosis: Cefepime maintains 77% susceptibility in P. aeruginosa vs. 63% for ceftazidime .
  • Critically ill patients: Prolonged infusions (e.g., 2 g every 8 h) achieve target T > MIC in 90% of P. aeruginosa infections .

準備方法

Four-Step Synthesis from GCLE

The foundational approach to cefepime synthesis begins with glutaryl 7-aminocephalosporanic acid (GCLE) as the starting material. This method, detailed in CN107201391B , involves four critical steps:

  • Deprotection at the 4-position : GCLE undergoes acid-mediated cleavage (e.g., trifluoroacetic acid) in halogenated solvents (dichloromethane) at −30°C to −20°C for 18–20 hours.

  • Quaternization with N-methylpyrrolidine : The intermediate (DGCLE) reacts with N-methylpyrrolidine in dichloromethane at low temperatures (−10°C to 0°C), forming 3-NMP-DGCLE.

  • Enzymatic Deprotection at the 7-position : Immobilized penicillin acylase selectively removes the 7-amino protecting group in aqueous media, yielding 7-ACP.

  • Acylation with AE-Active Ester : 7-ACP reacts with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino thioacetic acid-2'-benzothiazole active ester (AE-active ester) in dichloromethane with triethylamine, followed by crystallization using acetone.

This route achieves a 60.6% molar yield (based on GCLE) and >99% purity , with no detectable Δ² isomers.

Condensation of 7-MPCA and AE-Active Ester

CN105859747B and CN102408440A describe a streamlined two-step process:

  • Condensation Reaction : 7-MPCA [(6R,7R)-7-amino-3-((1-methylpyrrolidinium)methyl)cephalosporanic acid] reacts with AE-active ester in dichloromethane or DMF/water mixtures. Sulfurous acid (6% w/w) and triethylamine catalyze the reaction at 0–5°C, achieving >98% conversion within 2–6 hours.

  • Crystallization : Crude cefepime hydrochloride is purified via recrystallization in acetone/isopropanol, yielding 99.5–99.7% purity (HPLC).

Key advantages include reduced degradation risk due to neutral pH (5.5–7.5) and single-solvent systems (e.g., dichloromethane), which simplify solvent recovery.

Enzymatic and Catalytic Innovations

Immobilized Penicillin Acylase in Deprotection

The use of immobilized penicillin acylase (CN107201391B ) represents a significant advancement over traditional chemical deprotection. This enzyme selectively cleaves the 7-amino protecting group in aqueous media at ambient temperatures, avoiding harsh acidic conditions that degrade cephalosporin cores. The enzyme is reusable, reducing costs for industrial-scale production.

Organic Base Optimization

Triethylamine remains the preferred base for acylation, but CN105859747B demonstrates that diisopropylamine achieves comparable yields (86.9%) while reducing side reactions. Optimal molar ratios of AE-active ester to 7-MPCA range from 1.1:1 to 1.2:1.

Solvent Systems and Crystallization Strategies

Aqueous-Organic Solvent Blends

EP1618114B1 highlights acetone/water mixtures (1:1 to 1:5 v/v) as ideal for acylation, balancing solubility and reaction kinetics. Post-reaction, concentrated HCl acidifies the mixture (pH < 1), and acetone addition induces crystallization. This method produces cefepime dihydrochloride with 99.7% purity (HPLC).

Recrystallization Solvents

  • Acetone : Yields high-purity crystals but requires strict temperature control (0–5°C).

  • Isopropanol/Ethanol : Reduce residual solvent levels in the final product, complying with ICH guidelines.

Impurity Profiling and Mitigation

Degradation Products

Stress studies (J-Stage ) identify two major impurities:

  • Impurity-I (m/z 497) : An oxidation product formed under thermal/peroxide stress.

  • Impurity-II (m/z 370) : A hydrolysis byproduct generated in acidic conditions.

Purification Techniques

  • Activated Carbon Filtration : Removes colored impurities and residual solvents.

  • Preparative HPLC : Isolates Impurity-II for analytical reference.

Industrial-Scale Production Metrics

ParameterCN107201391BCN105859747BEP1618114B1
Starting MaterialGCLE7-MPCA7-MPCA
Reaction Time (h)20–246–86.5
Yield (%)60.698.399.7
Purity (HPLC, %)>9999.699.7
Key SolventDichloromethaneDichloromethaneAcetone/Water

Q & A

What analytical methodologies are optimal for quantifying cefepime in biological matrices, and how do they compare in sensitivity and specificity?

Basic Research Question
Cefepime quantification in serum, plasma, or tissues requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity (detection limits ~0.1 µg/mL) and specificity, particularly for pharmacokinetic studies requiring precision at low concentrations . Micellar electrokinetic capillary chromatography (MEKC) is a cost-effective alternative for laboratories without LC-MS infrastructure, though it may require modifications (e.g., dichloromethane extraction) to resolve interferences from co-administered drugs like sulfamethoxazole . Validation should include spike-and-recovery tests (recovery rates 96–98%) and cross-method comparisons (e.g., MEKC vs. LC-MS regression slopes ~1.02) .

How should pharmacokinetic (PK) studies of cefepime be designed to account for inter-patient variability in critically ill populations?

Advanced Research Question
PK studies in critically ill patients (e.g., burn or ICU populations) must incorporate:

  • Population PK modeling to adjust for covariates like renal function, fluid resuscitation, and hypoalbuminemia, which alter volume of distribution (Vd) and clearance (CL) .
  • Therapeutic drug monitoring (TDM) protocols targeting free drug concentrations (e.g., fCmin ≥8 µg/mL for efficacy; ≥32 µg/mL to prevent resistance) .
  • Dosing simulations based on Monte Carlo methods to achieve pharmacodynamic targets (e.g., T>MIC ≥50% for cefepime) .

What methodological gaps exist in evaluating cefepime’s efficacy and safety in pediatric populations?

Advanced Research Question
Pediatric studies often suffer from:

  • Heterogeneity in trial designs , with inconsistent definitions of treatment success and failure .
  • Underpowered meta-analyses (e.g., mortality risk ratio 0.88 [95% CI: 0.71–1.08]) due to small sample sizes .
  • Lack of standardized PK/PD targets for children, necessitating Bayesian adaptive trials to optimize dosing .

How can researchers address conflicting evidence on cefepime’s efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales?

Advanced Research Question
Contradictions arise from observational studies showing poorer outcomes with cefepime versus carbapenems for invasive ESBL-E infections . To resolve this:

  • Use molecular stratification (e.g., blaCTX-M subtypes) to identify subpopulations where cefepime may retain efficacy .
  • Conduct dose-ranging studies with higher doses (e.g., 2 g q8h) to overcome elevated MICs, leveraging PK/PD modeling to balance efficacy and toxicity .

What experimental approaches are recommended for studying cefepime’s pharmacodynamic (PD) drivers in Gram-negative infections?

Basic Research Question
Key PD drivers include:

  • Time above MIC (T>MIC) : Correlate with microbiological success using nonlinear mixed-effects modeling .
  • Peak/MIC ratios : Target ≥4× MIC for bactericidal activity, validated via in vitro hollow-fiber infection models .
  • Monte Carlo simulations to estimate target attainment rates across MIC distributions .

How can tissue residue studies of cefepime be optimized for translational relevance?

Basic Research Question
Residue analysis in animal tissues (e.g., liver, kidney) requires:

  • High-performance liquid chromatography (HPLC) with UV detection (LOQ ~0.0376%) to quantify residues post-administration .
  • Stability testing in extraction solvents (e.g., methanol:water) to prevent degradation artifacts (≤30-minute processing windows) .
  • Withdrawal time calculations using linear regression of residue depletion curves .

What frameworks are most effective for formulating research questions on cefepime resistance mechanisms?

Methodological Guidance
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :

  • Population : ESBL-E-infected ICU patients.
  • Intervention : High-dose cefepime (2 g q8h).
  • Comparison : Carbapenems.
  • Outcome : 30-day mortality.
    This ensures alignment with gaps in IDSA guidelines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。